Cas no 1332482-73-1 (cis-cyclobutane-1,3-diol)

Technical Introduction: cis-Cyclobutane-1,3-diol cis-Cyclobutane-1,3-diol is a cyclic diol characterized by its rigid cyclobutane backbone and cis-configuration of hydroxyl groups. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its strained ring system enhances reactivity in ring-opening and functionalization reactions, while the adjacent hydroxyl groups facilitate chelation and coordination chemistry. The compound’s defined stereochemistry also supports chiral synthesis, enabling precise control in asymmetric transformations. Additionally, its compact, polar framework contributes to solubility in polar solvents, enhancing utility in solution-phase reactions. These attributes make cis-cyclobutane-1,3-diol a versatile building block for advanced chemical research.
cis-cyclobutane-1,3-diol structure
cis-cyclobutane-1,3-diol structure
Product name:cis-cyclobutane-1,3-diol
CAS No:1332482-73-1
MF:C4H8O2
Molecular Weight:88.1051216125488
MDL:MFCD28506109
CID:4584438
PubChem ID:3022709

cis-cyclobutane-1,3-diol 化学的及び物理的性質

名前と識別子

    • Cyclobutane-1,3-diol
    • cis-cyclobutane-1,3-diol
    • trans-Cyclobutane-1,3-diol
    • 1,3-Cyclobutanediol
    • (1s,3s)-cyclobutane-1,3-diol
    • cyclobutane-1,3-diol, cis
    • Z2065357735
    • AKOS026743617
    • SY233801
    • MFCD28139477
    • P18335
    • DS-020861
    • (1r,3r)-cyclobutane-1,3-diol
    • F1913-0523
    • 1332482-73-1
    • 63518-47-8
    • PB40299
    • DB-170757
    • MFCD22627868
    • cyclobutane-1,3-diol, trans
    • CS-0049637
    • EN300-215283
    • SB83815
    • P20297
    • CS-0056269
    • AKOS018923753
    • P20298
    • PB40300
    • AKOS034807326
    • CS-0056268
    • SY295395
    • PS-16606
    • MFCD28506109
    • PS-16604
    • SY166571
    • EN300-193402
    • 1332482-75-3
    • EN300-193277
    • DTXSID801347015
    • PS-16605
    • F8888-3467
    • MDL: MFCD28506109
    • インチ: 1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2
    • InChIKey: STENYDAIMALDKF-UHFFFAOYSA-N
    • SMILES: OC1CC(C1)O

計算された属性

  • 精确分子量: 88.052429494 g/mol
  • 同位素质量: 88.052429494 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 37.5
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5
  • 分子量: 88.11
  • XLogP3: -0.5

cis-cyclobutane-1,3-diol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1913-0523-5g
(1s,3s)-cyclobutane-1,3-diol
1332482-73-1 95%+
5g
$2340.0 2023-09-06
Enamine
EN300-215283-0.25g
rac-(1s,3s)-cyclobutane-1,3-diol
1332482-73-1 95.0%
0.25g
$288.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLG1170-100MG
cis-cyclobutane-1,3-diol
1332482-73-1 97%
100MG
¥ 963.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLG1170-250MG
cis-cyclobutane-1,3-diol
1332482-73-1 97%
250MG
¥ 1,537.00 2023-04-07
Life Chemicals
F1913-0523-1g
(1s,3s)-cyclobutane-1,3-diol
1332482-73-1 95%+
1g
$515.0 2023-09-06
eNovation Chemicals LLC
D684058-500MG
cis-cyclobutane-1,3-diol
1332482-73-1 97%
500mg
$460 2024-07-21
eNovation Chemicals LLC
D684058-100mg
cis-cyclobutane-1,3-diol
1332482-73-1 97%
100mg
$190 2024-07-21
eNovation Chemicals LLC
D684058-10G
cis-cyclobutane-1,3-diol
1332482-73-1 97%
10g
$4220 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLG1170-500MG
cis-cyclobutane-1,3-diol
1332482-73-1 97%
500MG
¥ 2,560.00 2023-04-07
Chemenu
CM562197-250mg
cis-Cyclobutane-1,3-diol
1332482-73-1 95%+
250mg
$383 2024-08-02

cis-cyclobutane-1,3-diol 関連文献

cis-cyclobutane-1,3-diolに関する追加情報

cis-cyclobutane-1,3-diol (CAS No. 1332482-73-1): A Comprehensive Overview

cis-cyclobutane-1,3-diol (CAS No. 1332482-73-1) is a cyclic diol compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its cis configuration, which refers to the relative positions of the hydroxyl groups on the cyclobutane ring. The cis configuration imparts distinct physical and chemical properties compared to its trans isomer, making it a valuable compound for both academic research and industrial applications.

In the realm of pharmaceutical research, cis-cyclobutane-1,3-diol has shown promise as a building block for the synthesis of bioactive molecules. Its cyclobutane ring provides a rigid structure that can influence the conformational flexibility of larger molecules, which is crucial for optimizing drug-receptor interactions. Recent studies have explored the use of cis-cyclobutane-1,3-diol in the development of novel antiviral agents and anti-inflammatory drugs. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cis-cyclobutane-1,3-diol exhibited potent antiviral activity against several RNA viruses, including influenza and SARS-CoV-2.

From a materials science perspective, cis-cyclobutane-1,3-diol has been investigated for its potential in the synthesis of advanced polymers and functional materials. The presence of two hydroxyl groups on the cyclobutane ring allows for facile functionalization and cross-linking reactions, which can be leveraged to create materials with tailored properties. A notable example is the use of cis-cyclobutane-1,3-diol in the synthesis of polyurethanes with enhanced mechanical strength and thermal stability. These materials have found applications in coatings, adhesives, and biomedical devices.

In organic synthesis, cis-cyclobutane-1,3-diol serves as a versatile intermediate for the preparation of complex organic molecules. Its cyclobutane ring can be selectively functionalized through various chemical transformations, such as oxidation, reduction, and substitution reactions. This versatility has made it a popular choice for synthetic chemists working on natural product synthesis and the development of new synthetic methodologies. A 2021 study in Organic Letters reported a novel catalytic method for the asymmetric synthesis of cis-cyclobutane-1,3-diol, which significantly improved yields and enantioselectivity compared to traditional methods.

The environmental impact of cis-cyclobutane-1,3-diol and its derivatives is also an area of active research. Given the increasing focus on sustainable chemistry practices, efforts are being made to develop greener synthetic routes for this compound. One such approach involves the use of biocatalysts to achieve high enantioselectivity and reduce waste generation. A recent study published in Green Chemistry described a biocatalytic route to cis-cyclobutane-1,3-diol that utilized a genetically engineered enzyme to achieve high yields with minimal environmental impact.

In conclusion, cis-cyclobutane-1,3-diol (CAS No. 1332482-73-1) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical properties and versatile reactivity make it an attractive target for both academic research and industrial development. As ongoing research continues to uncover new applications and synthetic methods for this compound, it is likely that cis-cyclobutane-1,3-diol will play an increasingly important role in advancing various scientific fields.

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